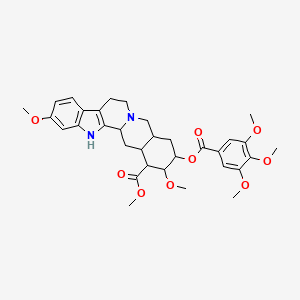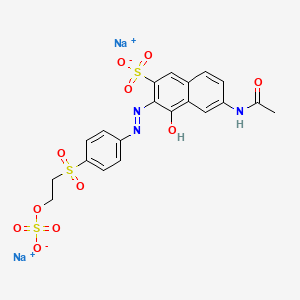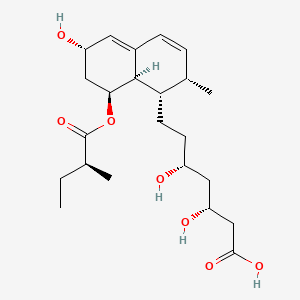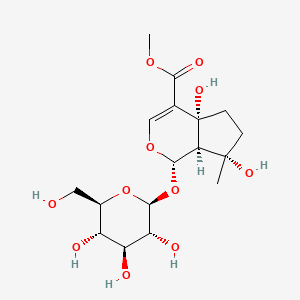![molecular formula C20H14N4O B1207628 2-(2-Furanyl)-3-(4-methylphenyl)imidazo[4,5-b]quinoxaline](/img/structure/B1207628.png)
2-(2-Furanyl)-3-(4-methylphenyl)imidazo[4,5-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-furanyl)-3-(4-methylphenyl)imidazo[4,5-b]quinoxaline is a member of imidazoles.
Wissenschaftliche Forschungsanwendungen
Fluorescence Properties
The derivatives of imidazo[4,5-b]quinoxaline, like Pyrido[1′,2′:1,2]imidazo[4,5-b]quinoxaline, have shown significant fluorescence properties. These compounds, obtained from reactions involving quinoxaline and pyridine derivatives, exhibit intense greenish-yellow fluorescence, which could be potentially useful in chemical sensing and molecular imaging applications (Tomoda, Saito, & Shiraishi, 1990).
Anticancer Potential
Several imidazo[4,5-b]quinoxaline derivatives, synthesized for potential anticancer drug development, have shown promising results. For instance, 2-methyl-4,9-dihydro-1-(4-bromophenyl)-1H-imidazo[4, 5-g]quinoxaline-4,9-dione demonstrated significant cytotoxicity against human gastric adenocarcinoma cells, indicating its potential as an antitumor agent (Yoo, Suh, & Park, 1998).
Phosphodiesterase Inhibition
Imidazo[4,5-b]quinoxaline derivatives have also been investigated for their phosphodiesterase inhibitory activities. These studies emphasize the importance of specific molecular substitutions for enhancing inhibitory properties, which could have implications in therapeutic applications (Deleuze-Masquéfa et al., 2004).
Analytical Methods Development
The derivatives of imidazo[4,5-b]quinoxaline, such as 2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline (IQx), have been identified in food samples using advanced analytical methods like LC–ESI–MS/MS. This suggests their relevance in food safety and quality control research (Jinap et al., 2019).
GABAA/Benzodiazepine Receptor Affinity
Research on imidazo[4,5-b]quinoxaline derivatives, like 3-Phenyl-Substituted Imidazo[1,5-a]quinoxalin-4-ones, indicates their high affinity for the GABAA/benzodiazepine receptor complex. These findings are relevant for developing new pharmacological agents targeting these receptors (Jacobsen et al., 1996).
Eigenschaften
Produktname |
2-(2-Furanyl)-3-(4-methylphenyl)imidazo[4,5-b]quinoxaline |
|---|---|
Molekularformel |
C20H14N4O |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
2-(furan-2-yl)-3-(4-methylphenyl)imidazo[4,5-b]quinoxaline |
InChI |
InChI=1S/C20H14N4O/c1-13-8-10-14(11-9-13)24-19(17-7-4-12-25-17)23-18-20(24)22-16-6-3-2-5-15(16)21-18/h2-12H,1H3 |
InChI-Schlüssel |
ODTSUZRODNCQKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=NC3=NC4=CC=CC=C4N=C32)C5=CC=CO5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















